5-Cyano-2-methoxybenzoic acid
Description
5-Cyano-2-methoxybenzoic acid (CAS RN: 84923-71-7) is a benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and a cyano substituent at the para-position (C5). Its molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol. This compound is widely utilized in pharmaceutical synthesis and organic chemistry due to its dual functional groups, which enhance reactivity in coupling reactions and serve as intermediates for bioactive molecules . Analytical services such as NMR, HPLC, and LC-MS are commonly employed to verify its purity and structural integrity, with commercial suppliers offering >97.0% purity grades .
Properties
IUPAC Name |
5-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRQGBGYGMYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307790 | |
| Record name | 5-Cyano-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84923-71-7 | |
| Record name | 5-Cyano-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84923-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxybenzoic acid typically involves the introduction of the cyano and methoxy groups onto a benzoic acid derivative. One common method involves the nitration of 2-methoxybenzoic acid followed by reduction and subsequent cyanation. The reaction conditions often require the use of strong acids, reducing agents, and cyanating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Cyano-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biological processes and chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-cyano-2-methoxybenzoic acid with three analogs based on substituent type, position, and functional groups:
Key Observations:
Substituent Effects: The cyano group in this compound is electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogs like 3-methoxy-5-methylbenzoic acid. This property enhances its reactivity in nucleophilic acyl substitution reactions . The methoxy group at C2 in this compound sterically hinders electrophilic substitution at the ortho position, directing reactivity to the para or meta positions.
Physicochemical Properties: The aldehyde derivative (5-cyano-2-methoxybenzaldehyde) lacks the carboxylic acid group, making it less polar and more volatile than this compound . 2-Methoxy-6-methylbenzonitrile has a lower molecular weight (147.17 g/mol) due to the absence of a carboxylic acid group, reducing its solubility in aqueous solutions compared to benzoic acid derivatives .
Commercial Availability and Pricing
- This compound is priced significantly higher (€476 for 5g) compared to 3-methoxy-5-methylbenzoic acid (JPY14,000 for 5g), reflecting the cost of introducing a cyano group and the compound’s specialized applications in drug discovery .
- Price discrepancies may also arise from regional supplier strategies and purity standards (e.g., HPLC vs. standard purity grades) .
Research Findings and Methodological Insights
- Glycosylation Studies: Techniques from glycosylation engineering (e.g., GlycoBase) highlight how substituent polarity in benzoic acid derivatives influences glycan-binding affinity, with cyano groups showing higher specificity than methyl groups .
- Synthetic Challenges: Introducing the cyano group requires nitridation reagents (e.g., CuCN), whereas methyl groups are added via Friedel-Crafts alkylation, impacting scalability and cost .
Biological Activity
5-Cyano-2-methoxybenzoic acid (CMB) is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique combination of functional groups allows it to modulate various biological processes:
- Electrophilic Activity : The cyano group acts as an electrophile, potentially interacting with nucleophiles in biological systems.
- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, affecting the binding affinity to target proteins or enzymes.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines:
- In vitro Studies : Several derivatives were evaluated for their anticancer activity against 60 different cell lines by the National Cancer Institute (NCI). Compounds exhibiting significant cytotoxicity included those that share structural similarities with CMB, indicating a potential for further development .
- Mechanistic Insights : Certain derivatives demonstrated cell cycle arrest at specific phases (e.g., G1/S or G2/M), increased apoptosis rates, and modulation of key signaling pathways involved in cancer progression .
Other Biological Activities
Beyond anticancer effects, this compound has been explored for other biological activities:
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications as an inhibitor in metabolic pathways.
- Neuroprotective Effects : Some studies indicate that related compounds may exhibit neuroprotective properties, though specific data on CMB is limited.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Activity : A study highlighted that derivatives similar to CMB showed selective cytotoxicity against leukemia cells, with IC₅₀ values indicating significant potency compared to standard treatments .
- Mechanistic Studies : Research demonstrated that certain compounds derived from CMB could induce apoptosis through intrinsic pathways, increasing caspase activity and leading to cell death in cancer models .
- Synthesis and Evaluation : The synthesis of this compound has been optimized for higher yields, allowing for extensive biological evaluation and further exploration of its derivatives for therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing 5-Cyano-2-methoxybenzoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling benzoic acid derivatives with functional groups. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester via carbodiimide-mediated reactions (e.g., EDC/HOBt) can yield intermediates, followed by catalytic hydrogenation to remove protecting groups . Optimization includes:
- Temperature control : Maintain ≤40°C to prevent side reactions.
- Catalyst selection : Use palladium on carbon (Pd/C) for efficient hydrogenolysis.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yields typically improve with stoichiometric precision (1:1.2 molar ratio of acid to amine) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can this compound be purified from reaction mixtures contaminated with by-products?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for preliminary purification, followed by preparative HPLC (C18 column, 10–90% acetonitrile/water gradient, 0.1% TFA modifier) . For crystalline impurities, recrystallization in ethanol/water (7:3 v/v) at 4°C enhances purity (>95% by HPLC). Confirm purity via:
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.9 ppm in CDCl₃, cyano carbon at δ ~115 ppm) .
- FT-IR : Detect functional groups (C≡N stretch ~2240 cm⁻¹, C=O at ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₉H₇NO₃: 178.0499) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation in methanol/dichloromethane (1:1). Key parameters:
- Space group : Typically P2₁/c for benzoic acid derivatives.
- Dihedral angles : Methoxy and cyano groups often exhibit torsion angles <10°, indicating planar alignment .
- Hydrogen bonding : Carboxylic acid dimers (O···O distance ~2.6 Å) stabilize the crystal lattice .
Compare with analogs like 5-Fluoro-2-hydroxybenzoic acid (C7H5FO3, space group P-1) to assess substituent effects .
Q. What strategies mitigate conflicting data in adsorption studies using this compound-functionalized materials?
- Methodological Answer : Contradictions in adsorption capacity (e.g., for metal ions) arise from surface functionalization variability. Address this by:
- Controlled functionalization : Use carbodiimide coupling to anchor the compound to activated carbon or silica.
- BET surface area analysis : Ensure consistent pore size distribution (e.g., 2–5 nm mesopores).
- pH optimization : Adsorption of Co²+ peaks at pH 6.0 due to deprotonated carboxylate groups .
Validate via ICP-MS and Langmuir isotherm models (R² >0.98) .
Q. How does the electronic effect of the cyano group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group (-CN) activates the benzene ring for electrophilic substitution. In Suzuki-Miyaura couplings:
- Catalyst system : Pd(PPh₃)₄/K₂CO₃ in dioxane/water (4:1) at 80°C.
- Substituent directionality : Coupling occurs preferentially at the para position to the methoxy group due to steric hindrance from -CN.
- Kinetic studies : Monitor via GC-MS; rate constants (k) increase 2-fold compared to non-cyano analogs .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
